1-(氯甲基)-5-乙基-3-(噻吩-3-基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

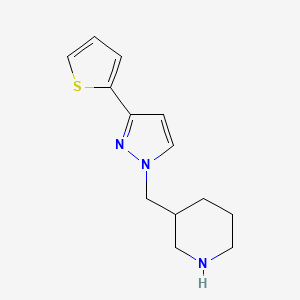

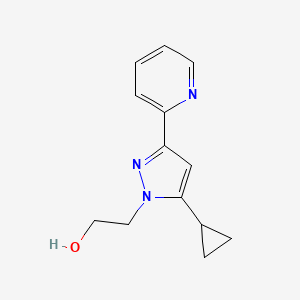

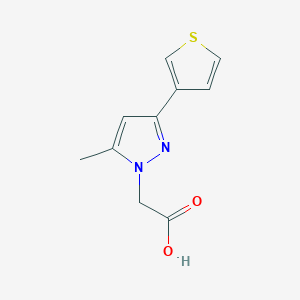

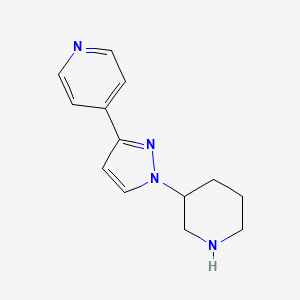

“1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Physical And Chemical Properties Analysis

Thiophene, which is a component of “1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

医药化学:抗癌特性

噻吩衍生物,例如所述化合物,已被研究其潜在的抗癌特性。噻吩环的存在可有助于抑制细胞增殖并在癌细胞中诱导凋亡。 研究表明,这些化合物可以靶向癌症进展中涉及的各种途径,使其成为开发新型化疗药物的宝贵工具 .

材料科学:有机半导体

噻吩部分在有机半导体的进步中至关重要。将其掺入化合物中可以增强材料的电性能,这对于开发有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 至关重要。 该化合物的结构有可能被优化,以在半导体应用中实现更好的电荷传输 .

腐蚀抑制

在工业化学中,噻吩衍生物被用作腐蚀抑制剂。 可以探索该特定化合物在保护金属表面免受腐蚀方面的有效性,这对于延长各种行业中金属组件的使用寿命至关重要 .

抗炎和止痛应用

噻吩衍生物表现出抗炎和止痛作用。它们可以被设计为调节炎症途径并提供止痛作用。 可以合成并测试这种特定化合物在减少炎症和疼痛方面的功效,这将有助于开发新型非甾体抗炎药 (NSAID) .

抗菌活性

噻吩衍生物的抗菌活性使其成为开发新型抗生素的候选药物。 可以研究化合物“1-(氯甲基)-5-乙基-3-(噻吩-3-基)-1H-吡唑”抑制细菌和真菌生长的能力,以解决日益严重的抗生素耐药性问题 .

抗动脉粥样硬化特性

噻吩衍生物也因其抗动脉粥样硬化特性而被研究。它们可能在预防血管中动脉粥样硬化斑块的形成中发挥作用,从而有助于心血管健康。 可以研究该化合物在预防或治疗动脉粥样硬化方面的潜力 .

麻醉应用

一些噻吩衍生物用作麻醉剂,如阿替卡因,它含有噻吩环。 可以探索该化合物的地方麻醉特性,这可能导致开发新型麻醉剂 .

未来方向

Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

It is known that thiophene-based analogs, which include this compound, have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene nucleus containing compounds show various activities . For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists

Biochemical Pathways

It is known that thiophene-based compounds can affect various biochemical pathways . For example, some compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Pharmacokinetics

It is known that there is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Result of Action

It is known that thiophene nucleus containing compounds show various activities . For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists .

Action Environment

It is known that the demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .

属性

IUPAC Name |

1-(chloromethyl)-5-ethyl-3-thiophen-3-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-2-9-5-10(12-13(9)7-11)8-3-4-14-6-8/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXRHFSABOUBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CCl)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。